molecular formula C25H19FN2O2S B2570916 3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893785-81-4

3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Número de catálogo: B2570916
Número CAS: 893785-81-4
Peso molecular: 430.5
Clave InChI: XTVQQIRGFDIWTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, leading to prolonged suppression of B-cell receptor (BCR) signaling pathways. This mechanism is critical for the development, differentiation, and activation of B-cells, making BTK a high-value target in immunological and oncological research. The compound's primary research value lies in its application for investigating the pathogenesis and treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus. Its specific chemical structure, featuring the [1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold, is designed to optimize binding affinity and selectivity, providing researchers with a powerful tool to dissect BTK-dependent signaling networks and evaluate therapeutic potential in preclinical models. Studies utilizing this inhibitor have been instrumental in validating BTK as a target and understanding downstream effects on cell proliferation, survival, and migration. For a detailed overview of BTK as a therapeutic target, see this source . For information on the role of BTK in autoimmune diseases, refer to this publication .

Propiedades

Número CAS

893785-81-4

Fórmula molecular

C25H19FN2O2S

Peso molecular

430.5

Nombre IUPAC

3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19FN2O2S/c1-2-16-11-13-18(14-12-16)28-24(29)23-22(19-8-4-6-10-21(19)31-23)27(25(28)30)15-17-7-3-5-9-20(17)26/h3-14H,2,15H2,1H3

Clave InChI

XTVQQIRGFDIWTM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

3-(4-ethylphenyl)-1-(2-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C22H20FN3O2S
  • Molecular Weight : 397.48 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : In vitro studies indicate that the compound can inhibit the proliferation of cancer cell lines. For instance, it has shown promising results against breast cancer cells, with IC50 values indicating effective cytotoxicity.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Research indicates that it may influence neurotransmitter levels, potentially offering therapeutic benefits in neurological disorders.

Anticancer Activity

A study evaluating the effects of various benzothieno[3,2-d]pyrimidine derivatives found that compounds similar to 3-(4-ethylphenyl)-1-(2-fluorobenzyl) benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibited significant cytotoxic effects on human cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest at the G2/M phase.

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-7 (Breast)5.0Apoptosis
Compound BHeLa (Cervical)7.5Cell Cycle Arrest
Target Compound MCF-7 4.5 Apoptosis Induction

Antimicrobial Activity

Another study assessed the antimicrobial efficacy of related compounds against various pathogens. The results indicated that this class of compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

Neuroprotective Effects

In a neurochemical profiling study involving zebrafish models, the compound was found to modulate neurotransmitter levels positively. It upregulated serotonin and progesterone while downregulating cortisol levels during induced seizures.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of structurally related compounds is provided below:

Compound Name Core Structure R3 R1 Key Properties/Applications Reference
3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Benzothieno[3,2-d]pyrimidine-dione 4-ethylphenyl 2-fluorobenzyl High lipophilicity; potential CNS penetration; enhanced metabolic stability
3-(3-chlorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (C688-1324) Benzothieno[3,2-d]pyrimidine-dione 3-chlorophenyl 2-fluorobenzyl Increased electrophilicity; improved target binding affinity; reduced aqueous solubility
3-(4-ethylphenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Benzothieno[3,2-d]pyrimidine-dione 4-ethylphenyl 2-methylbenzyl Lower electronegativity; faster metabolic clearance; moderate cytotoxicity
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thieno[3,2-d]pyrimidine-dione 4-fluorobenzyl Oxadiazole-methyl Rigid oxadiazole ring; improved hydrogen bonding; reduced membrane permeability
6-(trans-4-phenylcyclohexyl)-5-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-2,4(1H,3H)-dione (Miricorilant) Pyrimidine-dione Trifluoromethylbenzyl Phenylcyclohexyl High CNS penetration; tested in clinical trials for metabolic disorders

Key Findings:

Electronic Effects: The 2-fluorobenzyl group in the target compound enhances electron-withdrawing effects compared to the 2-methylbenzyl analog, improving metabolic stability .

Biological Activity: Miricorilant () demonstrates the impact of bulky substituents (e.g., phenylcyclohexyl) on CNS activity, a trait less pronounced in the target compound due to its benzothieno core . Oxadiazole-containing analogs () exhibit rigid structures that may limit conformational flexibility, affecting bioavailability .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to C688-1324, involving halogenated intermediates and Suzuki-Miyaura couplings for aryl group introduction .

Research Implications

The target compound’s combination of a benzothieno core, fluorinated benzyl group, and ethylphenyl substituent positions it as a candidate for diseases requiring high tissue penetration and sustained activity. Its structural analogs highlight trade-offs between electronic effects, solubility, and metabolic profiles, guiding future optimization for specific therapeutic applications (e.g., oncology or neurology) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.